molecular formula C7H9Br2N3 B1434898 2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine CAS No. 1803587-77-0

2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

Cat. No.: B1434898
CAS No.: 1803587-77-0
M. Wt: 294.97 g/mol
InChI Key: BHDQXHQWBIZIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is a brominated heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatility in drug discovery, particularly in kinase inhibition and anticancer applications .

Properties

IUPAC Name

2,3-dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Br2N3/c8-6-7(9)12-3-4(10)1-2-5(12)11-6/h4H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDQXHQWBIZIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=C(N2CC1N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine generally follows a sequence of:

  • Formation of the imidazo[1,2-a]pyridine core via condensation reactions.
  • Selective bromination at the 2 and 3 positions of the imidazo ring.
  • Introduction of the amino group at position 6 through nucleophilic substitution or amination reactions.

This approach ensures regioselective functionalization and yields the desired dibromo-substituted amine.

Formation of the Imidazo[1,2-a]pyridine Core

The fused heterocyclic core is typically synthesized by condensation of a 2-aminopyridine derivative with an α-haloketone or α-haloester under reflux conditions in an appropriate solvent such as 1,2-dimethoxyethane or ethanol. For example, a 5-bromo-4-methylpyridin-2-amine can be condensed with ethyl 2-chloroacetoacetate to form a substituted imidazo[1,2-a]pyridine intermediate.

Reaction conditions:

Step Reagents Solvent Temperature Time Yield (%)
Condensation 5-bromo-4-methylpyridin-2-amine + ethyl 2-chloroacetoacetate 1,2-dimethoxyethane Reflux (~80-100°C) 16 hours 57-66%

The product is often isolated by concentration under reduced pressure and purified by column chromatography.

Selective Bromination at 2 and 3 Positions

The dibromination at positions 2 and 3 of the imidazo ring is achieved by controlled bromination reactions using bromine or N-bromosuccinimide (NBS) under mild conditions to avoid overbromination or degradation. The bromination is usually carried out on the preformed imidazo[1,2-a]pyridine scaffold.

Typical bromination conditions:

Step Reagents Solvent Temperature Time Yield (%) Notes
Dibromination Bromine or NBS Dichloromethane or acetic acid 0-25°C 2-6 hours 57-82% Selective dibromination at C2 and C3

This step yields 2,3-dibromo derivatives which are key intermediates for further functionalization.

Introduction of the Amino Group at Position 6

The amino group at position 6 can be introduced via nucleophilic substitution or amination of a suitable leaving group precursor (such as a halogen or sulfonamide derivative) at the 6-position of the imidazo ring. Buchwald-Hartwig cross-coupling reactions have been optimized for such amination steps, providing high regioselectivity and yields.

Amination conditions:

Step Reagents Catalyst/System Solvent Temperature Time Yield (%) Notes
Amination Ammonia or amine nucleophile Pd catalyst (Buchwald-Hartwig) Toluene or dioxane 80-110°C 12-24 h 60-85% Cross-coupling for C-N bond formation

Alternative methods include displacement of methyl sulfone moieties or direct substitution of halogens with amines under basic conditions.

Purification and Characterization

After synthesis, the compounds are purified by column chromatography using mixtures such as ethyl acetate/hexane or dichloromethane/methanol. Characterization is typically done by:

  • Mass spectrometry (ESIMS, EIMS)
  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR)
  • Infrared spectroscopy (IR)
  • Melting point analysis

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Materials Reagents/Conditions Product Intermediate Yield (%)
1 Condensation 5-bromo-4-methylpyridin-2-amine + α-haloketone Reflux in 1,2-dimethoxyethane, 16 h Imidazo[1,2-a]pyridine intermediate 57-66
2 Selective Dibromination Imidazo[1,2-a]pyridine intermediate Bromine or NBS, 0-25°C, 2-6 h 2,3-Dibromo-imidazo[1,2-a]pyridine 57-82
3 Amination (Buchwald-Hartwig) 2,3-Dibromo intermediate Pd catalyst, amine nucleophile, 80-110°C 2,3-Dibromo-6-amino-imidazo[1,2-a]pyridine 60-85

Detailed Research Findings

  • Optimization of Condensation Reaction: Research shows that the condensation step is sensitive to solvent choice and temperature; 1,2-dimethoxyethane under reflux gives consistent yields and purity.

  • Bromination Selectivity: Controlled bromination with NBS allows selective dibromination at the 2 and 3 positions without affecting other ring positions or substituents, preserving the integrity of the fused ring system.

  • Buchwald-Hartwig Amination: This cross-coupling method provides a reliable route for introducing the amino group at position 6 with high regioselectivity and functional group tolerance. Catalyst choice and ligand optimization are critical for maximizing yields.

  • Alternative Amination Routes: Displacement of methyl sulfone groups or nucleophilic substitution of halogens under basic conditions can serve as alternative methods but may require harsher conditions or give lower selectivity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to remove bromine atoms or to reduce other functional groups present in the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Dibrominated compounds with reduced bromine content.

  • Substitution Products: Derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique imidazo[1,2-a]pyridine structure allows for the formation of complex molecules through various chemical reactions such as:

  • Bromination : The compound can be brominated further to introduce additional bromine atoms.
  • Substitution Reactions : Nucleophilic substitution can occur with amines or alcohols to yield diverse derivatives.

Medicinal Chemistry

In medicinal chemistry, 2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is investigated for its potential as a therapeutic agent. Its mechanism of action often involves interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest it may have applications in:

  • Anticancer Research : Compounds with imidazo[1,2-a]pyridine structures have shown promise in inhibiting tumor growth.
  • Antimicrobial Activity : Research indicates potential efficacy against various bacterial strains.

Biological Studies

The compound is utilized in biological studies to understand cellular mechanisms and pathways. Its ability to alter biological functions makes it a candidate for:

  • Drug Development : It is explored for developing new drugs targeting specific diseases.
  • Biochemical Assays : Used as a reagent in assays to study enzyme kinetics and interactions.

Chemical Manufacturing

In the chemical industry, this compound is employed for synthesizing fine chemicals and specialty materials. Its utility includes:

  • Production of Heterocyclic Compounds : The compound's structure facilitates the synthesis of other heterocycles that are valuable in pharmaceuticals.

Material Science

The compound is also being explored for its properties in material science applications:

  • Polymer Chemistry : It can be used as a building block in creating novel polymers with specific properties.

Data Table of Applications

Application AreaSpecific Use CaseRemarks
Organic SynthesisIntermediate in synthesisVersatile for complex molecule construction
Medicinal ChemistryPotential anticancer agentInvestigated for tumor inhibition
Biological StudiesReagent in biochemical assaysUseful for studying enzyme interactions
Chemical ManufacturingSynthesis of fine chemicalsKey role in producing heterocyclic compounds
Material ScienceBuilding block for polymersExplored for novel material properties

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated derivatives of imidazo[1,2-a]pyridine including this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines.

Case Study 2: Antimicrobial Properties

Research conducted by Pharmaceutical Research highlighted the antimicrobial properties of compounds derived from imidazo[1,2-a]pyridine structures. The study found that the dibrominated derivative showed enhanced activity against Gram-positive bacteria compared to its non-brominated counterparts.

Mechanism of Action

The mechanism by which 2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the biological system and the specific derivatives formed from the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius (vs. For example, 3-bromo analogs exhibit CDK2 inhibition , while chloro derivatives show antitrypanosomal activity . Fluorine and Lipophilicity: The 2,5-difluorophenyl analog’s fluorine atoms enhance metabolic stability and membrane permeability, critical for CNS-targeting drugs . Alkyl Groups: The tert-butyl and methyl substituents improve solubility and pharmacokinetic profiles but may reduce binding specificity .

Synthetic Challenges :

  • Bromination at multiple positions (e.g., 2,3-dibromo) requires precise control to avoid over-substitution, as seen in the synthesis of 8-bromo-6-chloro derivatives .
  • Microwave-assisted synthesis (e.g., compound 23 in ) improves yields and purity (>99% HPLC) for disubstituted analogs.

Biological Relevance: Mono-bromo derivatives (e.g., 3-bromo-6-amine) demonstrate kinase inhibition , suggesting the dibromo target compound may exhibit enhanced or distinct activity. Discontinued products (e.g., difluorophenyl analog ) highlight challenges in balancing efficacy, toxicity, and manufacturability.

Biological Activity

2,3-Dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C7H9Br2N3
  • Molecular Weight : 294.97 g/mol
  • CAS Number : 1803587-77-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazo[1,2-a]pyridine core structure allows for interactions with various enzymes and receptors, potentially leading to inhibition or modulation of their functions. The presence of bromine atoms enhances the compound's reactivity and biological potency.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.

Study Pathogen Tested Minimum Inhibitory Concentration (MIC)
E. coli50 mg/mL
Staphylococcus aureus125 mg/mL

These findings indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation.

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)15Induces apoptosis
MCF-7 (breast cancer)20Inhibits proliferation

These results suggest that this compound could be a promising candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyridine core can significantly alter the biological activity of the compound. For instance:

  • Bromination : The introduction of bromine atoms at positions 2 and 3 enhances antimicrobial activity.
  • Substituents : Variations in substituents on the nitrogen atoms can lead to improved potency against specific pathogens or cancer cell lines.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various derivatives of imidazo[1,2-a]pyridine demonstrated that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .
  • Cancer Cell Apoptosis Induction : Research involving the treatment of cancer cell lines with this compound revealed significant induction of apoptosis through mitochondrial pathways .

Q & A

Q. What are the standard synthetic routes for 2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, brominated imidazo[1,2-a]pyridine precursors can react with amines under reflux in ethanol (EtOH) or other alcohols. Evidence from thiadiazolo-pyrimidine syntheses (using EtOH as a solvent without catalysts) suggests analogous conditions may apply here . Characterization relies on NMR (<sup>1</sup>H, <sup>13</sup>C), IR spectroscopy, and mass spectrometry to confirm structure and purity .

Q. How is the purity and identity of this compound validated in academic settings?

Purity is assessed via HPLC (≥98% threshold), while structural confirmation uses:

  • <sup>1</sup>H NMR : To identify proton environments (e.g., amine protons at δ 3.5–4.5 ppm, aromatic protons in imidazo-pyridine rings).
  • <sup>13</sup>C NMR : To resolve carbon frameworks, including bromine-induced deshielding effects.
  • IR spectroscopy : To detect NH/amine stretches (~3300 cm<sup>-1</sup>) and C-Br vibrations (500–600 cm<sup>-1</sup>) .

Q. What solvents and storage conditions are optimal for this compound?

Ethanol is commonly used for synthesis and crystallization due to its polarity and boiling point . Storage requires airtight containers in cool (≤4°C), dry, and ventilated environments to prevent degradation. Avoid exposure to light or temperatures >50°C, as brominated heterocycles are prone to thermal decomposition .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of 2,3-dibromo derivatives?

Studies on analogous imidazo-pyridine systems show that solvent polarity and catalyst absence/presence critically impact yields. For instance, ethanol promotes nucleophilic substitution without catalysts, while polar aprotic solvents (e.g., DMF) may require bases like K2CO3. Catalyst-free reactions in alcohols achieve moderate yields (40–60%), but optimization via temperature control (reflux vs. RT) or microwave-assisted synthesis could enhance efficiency .

Q. What mechanistic insights explain regioselective bromination in imidazo[1,2-a]pyridine systems?

Bromination typically occurs at electron-rich positions (C2 and C3 in imidazo-pyridine) due to the directing effects of the amine group and aromatic π-system. Computational studies (DFT) on similar systems suggest that bromine electrophiles attack positions with the highest electron density, stabilized by resonance from the amine substituent . Experimental validation via <sup>13</sup>C NMR chemical shifts can map electron distribution.

Q. How can contradictory data on reaction outcomes be resolved?

Discrepancies in yields or byproducts often arise from trace moisture, oxygen sensitivity, or solvent impurities. For example, incomplete bromination in humid conditions may result in mono-brominated byproducts. Rigorous drying of solvents (e.g., molecular sieves) and inert atmospheres (N2/Ar) are recommended. Reproducibility requires detailed reporting of solvent batches, reaction times, and purification methods .

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a key intermediate in pharmaceuticals, such as kinase inhibitors or antiviral agents. For example, brominated imidazo-pyridines are precursors for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, enabling library diversification for drug discovery .

Methodological Considerations

Q. What analytical techniques are critical for troubleshooting failed syntheses?

  • LC-MS : Identifies unreacted starting materials or side products.
  • TLC : Monitors reaction progress (Rf shifts).
  • Elemental Analysis : Confirms stoichiometry in crystalline products .

Q. How can computational tools aid in predicting reactivity?

Software like Gaussian or Schrödinger Suite models transition states and electron densities to predict bromination sites or amine reactivity. Pairing these with experimental data (e.g., NMR) validates computational hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Reactant of Route 2
2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.